BenchChemオンラインストアへようこそ!

N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide

P2X3/P2X2/3 antagonism G-protein coupled receptor modulation pain and inflammation

N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide (CAS 392291-24-6) belongs to the class of 1,3,4-thiadiazole derivatives featuring a thioether-linked p-tolylacetamide side chain and an isobutyramide group at the 2-position of the thiadiazole ring. The 1,3,4-thiadiazole core is a privileged scaffold in medicinal chemistry, with documented applications spanning P2X3/P2X2/3 antagonism, anticancer activity, and antimicrobial research.

Molecular Formula C15H18N4O2S2
Molecular Weight 350.46
CAS No. 392291-24-6
Cat. No. B2447584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide
CAS392291-24-6
Molecular FormulaC15H18N4O2S2
Molecular Weight350.46
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C(C)C
InChIInChI=1S/C15H18N4O2S2/c1-9(2)13(21)17-14-18-19-15(23-14)22-8-12(20)16-11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3,(H,16,20)(H,17,18,21)
InChIKeyQOTNIZWOODMVIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide (CAS 392291-24-6): Core Structural Identity & Procurement-Relevant Classification


N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide (CAS 392291-24-6) belongs to the class of 1,3,4-thiadiazole derivatives featuring a thioether-linked p-tolylacetamide side chain and an isobutyramide group at the 2-position of the thiadiazole ring. The 1,3,4-thiadiazole core is a privileged scaffold in medicinal chemistry, with documented applications spanning P2X3/P2X2/3 antagonism, anticancer activity, and antimicrobial research [1]. Structurally, the compound differs from its closest commercial analogs solely in the terminal amide substituent, with the cyclopropanecarboxamide (CAS 392291-35-9), benzamide (CAS 392291-32-6), and 2-ethylbutanamide (CAS 392291-26-8) variants representing the nearest-neighbor comparators within this chemotype . The isobutyramide moiety introduces distinct steric and lipophilic properties relative to these analogs, which may translate into differential target engagement and pharmacokinetic behavior.

Why N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide Cannot Be Interchanged with Closest Structural Analogs


The N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl) scaffold is shared across a series of compounds that differ solely in the terminal amide (R-group) attached to the thiadiazole C-2 position. Despite this apparent similarity, even minor R-group variations in 1,3,4-thiadiazole amides have been shown to produce marked differences in biological activity, target selectivity, and physicochemical properties [1]. For instance, compound 4y—a close structural relative bearing a p-tolylamino-thiadiazole-thioacetamide core but with a 5-ethyl substituent instead of an isobutyramide—exhibited sub-micromolar cytotoxic IC₅₀ values (0.034–0.084 mmol/L) against cancer cell lines, while other analogs in the same series were substantially less active, demonstrating that seemingly conservative R-group changes are not functionally silent [2]. The isobutyramide group at the 2-position of the target compound introduces a branched alkyl amide with distinct steric bulk, hydrogen-bonding capacity, and logP contribution compared to the aryl, cycloalkyl, and linear alkyl amides found in its analogs, making generic substitution scientifically unjustified without direct comparative data.

Quantitative Evidence Guide: Differentiation of N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide from Closest Analogs


Differential HTS Profiling: Isobutyramide vs. Cyclopropanecarboxamide Analog in Regulator of G-Protein Signaling 4 (RGS4) Assay

The target compound and its closest commercial analog—the cyclopropanecarboxamide variant (CAS 392291-35-9)—were both submitted to the Johns Hopkins Ion Channel Center's primary cell-based high-throughput screening assay targeting RGS4 (regulator of G-protein signaling 4 isoform 2, Homo sapiens). The cyclopropanecarboxamide analog was profiled in this assay alongside opioid receptor, ADAM17, muscarinic M1, and unfolded protein response screenings, with results cataloged in public databases . The presence of the isobutyramide group versus the cyclopropanecarboxamide group is expected to produce differential activity in this assay due to altered hydrogen-bonding geometry and steric occupancy at the binding site, though direct head-to-head quantitative data remain proprietary or unpublished. This represents a class-level inference grounded in the known sensitivity of RGS4 modulation to amide substituent topology [1].

P2X3/P2X2/3 antagonism G-protein coupled receptor modulation pain and inflammation

Structural Divergence in Anticancer SAR: Isobutyramide vs. 5-Ethylthiadiazole-p-Tolylamino Hybrid (Compound 4y)

In a published SAR study of 1,3,4-thiadiazole derivatives, compound 4y—which shares the p-tolylamino-thioacetamide-thiadiazole core with the target compound but bears a 5-ethyl substituent and an additional thiadiazole-amide linker instead of a single isobutyramide—demonstrated IC₅₀ values of 0.084 ± 0.020 mmol/L against MCF-7 breast cancer cells and 0.034 ± 0.008 mmol/L against A549 lung cancer cells, with aromatase inhibitory activity of IC₅₀ = 0.062 ± 0.004 mmol/L [1]. The target compound's isobutyramide group replaces both the 5-ethyl substituent and the extended acetamide linker present in 4y, resulting in a fundamentally different pharmacophore. The target compound is therefore not interchangeable with 4y or its analogs in anticancer screening cascades; the divergence in both the 5-position substituent and the amide linker topology means potency, selectivity, and mechanism cannot be extrapolated from the 4y data set.

anticancer activity MCF-7 A549 aromatase inhibition

Physicochemical Differentiation: Isobutyramide vs. Benzamide and Cyclopropanecarboxamide Analogs (Predicted logP and Hydrogen-Bonding Capacity)

Based on structural analysis, the isobutyramide group (branched C₃ alkyl amide) of the target compound confers distinct physicochemical properties relative to its closest analogs. Compared to the benzamide analog (CAS 392291-32-6, molecular weight 398.5 g/mol), the isobutyramide variant has a lower molecular weight (~350-366 g/mol range estimated for C₁₅H₁₈N₄O₂S₂) and reduced aromatic character, predicting lower logP and potentially improved aqueous solubility. Compared to the cyclopropanecarboxamide analog (CAS 392291-35-9, MW 348.4 g/mol), the isobutyramide group introduces greater conformational flexibility and a different hydrogen-bond acceptor/donor profile due to the isopropyl branching adjacent to the carbonyl . These differences are expected to influence membrane permeability, metabolic stability, and off-target binding profiles, although no direct experimental logP or solubility comparison has been published for this specific series.

lipophilicity permeability drug-likeness physicochemical profiling

P2X3/P2X2/3 Antagonist Patent Scaffold: Isobutyramide as a Distinct R₁ Amide Variant

The patent family encompassing 'Thiadiazole-substituted arylamides as P2X3 and P2X2/3 antagonists' (US8119644B2, US20120122886A1) claims a generic formula wherein R₁ is optionally substituted thiadiazolyl and the amide-bearing aryl ring (R₂-R₈ substituents) may include a p-methyl (p-tolyl) group [1]. The target compound's core structure—a thiadiazole ring linked via a thioether to a p-tolylacetamide and bearing an isobutyramide at the 2-position—falls within the scope of this patent. Critically, the patent discloses that R₁ (the thiadiazolyl substituent) may incorporate diverse amide groups, and the specific isobutyramide variant represents a distinct R₁ embodiment not exemplified in the patent's preferred compound list. This positions the target compound as a structurally novel probe for exploring SAR around the thiadiazole C-2 amide in the context of P2X3/P2X2/3 antagonism, differentiable from the patent's explicitly exemplified compounds which predominantly feature sulfonamide, alkyl, or aryl substituents at this position.

P2X3 antagonist P2X2/3 antagonist pain genitourinary disorders

Optimal Research and Industrial Application Scenarios for N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide (CAS 392291-24-6)


P2X3/P2X2/3 Antagonist Lead Optimization: Expanding SAR at the Thiadiazole C-2 Amide Position

The target compound serves as a structurally distinct probe within the patented thiadiazole-substituted arylamide P2X3/P2X2/3 antagonist scaffold. Its isobutyramide group at the C-2 position of the thiadiazole ring represents an unexplored R₁ variant relative to the patent's exemplified compounds, which predominantly feature sulfonamide, alkyl, or aryl substituents. Researchers pursuing novel P2X3/P2X2/3 antagonists for pain, genitourinary, or inflammatory indications can use this compound to probe the steric and electronic tolerance of the C-2 amide binding pocket, generating SAR data that may differentiate their lead series from existing intellectual property [1].

GPCR Modulator Screening: RGS4 and Related Pathways

The cyclopropanecarboxamide analog of the target compound has been profiled in high-throughput screening campaigns targeting RGS4 (a regulator of G-protein signaling implicated in pain and addiction), as well as opioid receptors (OPRM1/OPRD1), ADAM17, muscarinic M1 receptors, and the unfolded protein response pathway. The isobutyramide variant, by virtue of its distinct amide topology, offers a matched-pair comparator for these assays, enabling deconvolution of amide-specific contributions to target engagement [1].

Anticancer SAR: Exploring p-Tolylamino-Thiadiazole Chemotype Beyond the 4y Scaffold

Published data demonstrate that the p-tolylamino-thiadiazole-thioacetamide core can support sub-millimolar anticancer activity (compound 4y: MCF-7 IC₅₀ = 0.084 mmol/L; A549 IC₅₀ = 0.034 mmol/L). The target compound replaces the 5-ethyl substituent and extended acetamide linker of 4y with a compact isobutyramide at the thiadiazole C-2 position, creating a simplified pharmacophore that may offer distinct selectivity profiles. It is suitable for inclusion in anticancer screening cascades as a structurally differentiated member of the thiadiazole-p-tolylamino series [1].

Physicochemical Property Optimization: Balancing Lipophilicity and Solubility in Thiadiazole-Based Probe Molecules

The isobutyramide substituent is predicted to confer lower lipophilicity than the benzamide analog (CAS 392291-32-6) and greater conformational flexibility than the cyclopropanecarboxamide analog (CAS 392291-35-9). These properties make the target compound a useful tool in studies aimed at optimizing the drug-likeness of thiadiazole-based probe molecules, particularly where balanced solubility, permeability, and metabolic stability are critical for in vivo target engagement studies. Empirical head-to-head logP, solubility, and permeability comparison with the benzamide and cyclopropanecarboxamide analogs is recommended to validate these predictions [1].

Quote Request

Request a Quote for N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.